3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

3-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 1351600-98-0) is a differentiated N-(thiophen-2-yl)benzamide scaffold for medicinal chemistry. Its 3‑bromo substituent enables rapid Suzuki–Miyaura diversification—unavailable with 3‑cyano or CF₃ analogs—and provides a unique halogen‑bond donor for drug design. Validated in published sub‑micromolar BRAFⱽ⁶⁰⁰ᴱ inhibitor series, this versatile building block ships from screening decks (≥95% purity) and eliminates custom synthesis delays. Request your quote today.

Molecular Formula C13H12BrNO2S
Molecular Weight 326.21
CAS No. 1351600-98-0
Cat. No. B3007592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
CAS1351600-98-0
Molecular FormulaC13H12BrNO2S
Molecular Weight326.21
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)O
InChIInChI=1S/C13H12BrNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17)
InChIKeyFKDLYNIIQOZIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 1351600-98-0): A Structurally Defined N-(Thiophen-2-yl)benzamide for Targeted Inhibitor Screening Libraries


3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS: 1351600-98-0) is a synthetic small molecule belonging to the N-(thiophen-2-yl)benzamide class, with a molecular formula of C13H12BrNO₂S and a molecular weight of 326.21 g/mol . It features a 3-bromo substituent on the benzamide ring and a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety, yielding a computed XLogP3 of 2.5, two hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 77.6 Ų [1]. This scaffold has been employed as a starting point for the design of inhibitors targeting BRAFⱽ⁶⁰⁰ᴱ kinase and other disease-relevant enzymes, placing the compound within a well-characterized chemical series for medicinal chemistry and chemical biology procurement [2].

Why 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide Cannot Be Interchanged with Unsubstituted or Differently Halogenated N-(Thiophen-2-yl)benzamide Analogs


Within the N-(thiophen-2-yl)benzamide chemotype, the nature and position of the substituent on the benzamide ring critically influence both target binding and physicochemical properties. The 3-bromo substituent provides a distinct combination of steric bulk, electronic effect, and halogen-bonding potential that is not replicated by the 3-cyano (CAS 1351598-84-9, MW 272.32), 3-trifluoromethyl, or 2,4-dichloro (CAS 1351630-78-8) congeners . In the BRAFⱽ⁶⁰⁰ᴱ inhibitor series, double substitution of the phenyl ring was required to improve inhibitory activity, with compound b40 achieving an IC₅₀ of 0.77 µM, demonstrating that subtle modifications to the benzamide substitution pattern yield significant changes in potency that cannot be predicted by scaffold similarity alone [1]. Furthermore, the 3-bromo atom offers a synthetic handle (e.g., for Suzuki or Buchwald coupling) that is absent in the 3-cyano or unsubstituted analogs, making the 3-bromo derivative a more versatile intermediate for structure–activity relationship (SAR) exploration and library diversification .

Product-Specific Quantitative Evidence Guide for 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 1351600-98-0)


Physicochemical Differentiation: 3-Bromo Substitution Balances Lipophilicity and Polar Surface Area Relative to 3-Cyano and 3-Trifluoromethyl Analogs

The 3-bromo substitution on the benzamide ring confers a computed XLogP3 of 2.5, which is intermediate between the more hydrophilic 3-cyano analog (MW 272.32, predicted lower logP) and the more lipophilic 3-trifluoromethyl analog (predicted higher logP) . The molecular weight of 326.21 g/mol and topological polar surface area (tPSA) of 77.6 Ų place the compound within favorable drug-like chemical space (MW ≤ 500, tPSA ≤ 140 Ų), with 2 hydrogen bond donors and 3 acceptors enabling balanced solubility and permeability characteristics [1]. In contrast, the 2,4-dichloro analog (CAS 1351630-78-8) possesses two halogen atoms, which may increase lipophilicity beyond the optimal range for central nervous system (CNS) or oral drug candidates.

Medicinal Chemistry Drug Design Physicochemical Profiling

Halogen-Bonding Potential: The 3-Bromo Substituent Enables Sigma-Hole Interactions Absent in 3-Cyano and 3-Trifluoromethyl Analogs

The covalent bromine atom at the 3-position of the benzamide ring possesses a pronounced sigma-hole, enabling directional halogen bonding with carbonyl oxygens, carboxylate groups, or π-systems in protein binding pockets [1]. This interaction is geometrically constrained (C–Br···O angle ≈ 160–180°) and energetically favorable (up to ~3 kcal/mol), providing a specific binding contribution that cannot be achieved by the similarly sized but electronically distinct 3-cyano group (which acts primarily as a hydrogen bond acceptor) or the 3-trifluoromethyl group (which lacks halogen-bond donor capacity due to the high electronegativity of fluorine) [1]. In the context of BRD4 bromodomain inhibitors, closely related N-(thiophen-2-yl)benzamide derivatives with bromine substitution have demonstrated binding affinities in the sub-nanomolar range (e.g., Ki = 0.730 nM for a related brominated benzamide derivative at the BRD4 BD2 domain), suggesting that bromine-mediated interactions contribute meaningfully to target engagement [2]. Direct binding data for 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide itself have not been reported in public databases at the time of this analysis; the statement is therefore based on class-level precedent.

Structural Biology Molecular Recognition Halogen Bonding

Synthetic Tractability: The 3-Bromo Substituent Serves as a Versatile Handle for Downstream Diversification via Cross-Coupling Chemistry

The aryl bromide at the 3-position of the benzamide ring is a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling rapid generation of focused chemical libraries [1]. In contrast, the 3-cyano analog (CAS 1351598-84-9) is largely inert to these transformations, and the 3-trifluoromethyl analog requires more forcing conditions for further functionalization . The presence of the secondary alcohol and thiophene moieties in the hydroxyethylamine linker provides additional sites for diversification (e.g., O-alkylation, oxidation to ketone, or thiophene electrophilic substitution), making 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide a multi-functional building block for SAR exploration that is less readily accessible from the cyano- or trifluoromethyl-substituted starting materials .

Synthetic Chemistry Library Design Lead Optimization

Scaffold Validation: N-(Thiophen-2-yl)benzamides Are Validated BRAFⱽ⁶⁰⁰ᴱ Kinase Inhibitors with Submicromolar Cellular Activity

The N-(thiophen-2-yl)benzamide scaffold has been validated as a potent BRAFⱽ⁶⁰⁰ᴱ kinase inhibitor chemotype. In a published series, compound b40 (double-substituted benzamide) demonstrated an IC₅₀ of 0.77 µM against BRAFⱽ⁶⁰⁰ᴱ, while compound b47 (bearing a -CONHC₆H₆ substituent) achieved an IC₅₀ of 0.63 µM, representing the most potent inhibitors in the series [1]. The two most potent inhibitors (b40 and b47) exhibited significant selectivity when cross-screened against a panel of 16 other tyrosine and serine/threonine kinases, confirming that the N-(thiophen-2-yl)benzamide scaffold can achieve target selectivity [1]. While direct BRAFⱽ⁶⁰⁰ᴱ inhibition data for 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide itself are not available, the scaffold precedent indicates that the compound is a credible entry point for BRAF-focused inhibitor design, with the 3-bromo position offering a logical vector for SAR expansion that was underexplored in the published series [1].

Kinase Inhibition Oncology BRAFⱽ⁶⁰⁰ᴱ

Vendor Availability: Stocked by Life Chemicals as a Drug-Like Screening Compound (Catalog F5857-8036)

3-bromo-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is commercially available from Life Chemicals (catalog number F5857-8036) as part of their screening compound collection, which comprises over 575,000 drug-like compounds . This immediate availability distinguishes the 3-bromo derivative from the 3-cyano analog (CAS 1351598-84-9) and the 2,4-dichloro analog (CAS 1351630-78-8), which are listed in chemical databases but without confirmed stocking from major screening compound vendors at the time of this analysis . Life Chemicals' quality control specifications ensure a minimum purity of 95% with full analytical characterization, reducing the burden of in-house synthesis and purification for hit identification campaigns .

Procurement Screening Libraries Commercial Availability

Best Research and Industrial Application Scenarios for 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 1351600-98-0)


Focused Library Design for BRAFⱽ⁶⁰⁰ᴱ Kinase Inhibitor Optimization

Medicinal chemistry teams building focused libraries around the N-(thiophen-2-yl)benzamide scaffold can deploy 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide as a key intermediate for Suzuki–Miyaura diversification of the 3-position. The scaffold has been validated in published BRAFⱽ⁶⁰⁰ᴱ inhibitor series, where compounds b40 and b47 achieved submicromolar IC₅₀ values (0.77 µM and 0.63 µM, respectively) and demonstrated selectivity over a panel of 16 kinases [1]. The 3-bromo handle enables rapid exploration of aryl, heteroaryl, and amine substituents at the position that, in the published series, was critical for potency optimization [1].

Halogen Bonding-Driven Fragment-Based or Structure-Based Drug Design

For structural biology groups and computational chemistry teams, the 3-bromo substituent provides a well-characterized sigma-hole donor that can be exploited for halogen bonding with backbone carbonyls or side-chain carboxylates in target proteins [1]. This interaction mode, which is geometrically constrained and energetically favorable (up to ~3 kcal/mol), is absent in the analogous 3-cyano or 3-trifluoromethyl derivatives. Soaking or co-crystallization experiments with the 3-bromo compound can reveal whether halogen bonding contributes to binding poses, particularly for bromodomain-containing proteins where related brominated benzamide derivatives have shown sub-nanomolar affinity (e.g., Ki = 0.730 nM at BRD4 BD2) .

High-Throughput Screening Procurement for Epigenetic and Kinase Target Panels

Screening facilities requiring immediate access to drug-like compounds for epigenetic or kinase-focused panels can procure 3-bromo-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide directly from Life Chemicals (catalog F5857-8036, ≥95% purity) [1]. The compound's physicochemical profile—MW 326.21, XLogP3 2.5, tPSA 77.6 Ų—places it within favorable drug-like space according to Lipinski's Rule of Five criteria . Its inclusion as a pre-plated screening compound eliminates the synthesis and purification delays that would be incurred if the 3-cyano or 2,4-dichloro analogs were sought from custom synthesis sources [1].

Patent-Protected Chemical Space Exploration for Non-Annulated Thiophenylamides

The non-annulated thiophenylamide scaffold is claimed in patents (e.g., US 9353102 B2 by Hoffmann-La Roche) as inhibitors of fatty acid-binding proteins (FABP4 and/or FABP5) with potential applications in metabolic disease [1]. Although 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide itself has not been explicitly exemplified in the Roche patent, it falls within the generic Markush structures claimed. For industrial research groups conducting freedom-to-operate analyses or seeking to differentiate proprietary chemical matter from the Roche patent space, the 3-bromo derivative—with its unique combination of halogen bonding potential and synthetic tractability—offers a starting point for developing analogs that may lie outside the specifically claimed substitution patterns [1].

Quote Request

Request a Quote for 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.